molecular formula C9H12FNO B2671117 [2-(3-Fluorophenoxy)ethyl](methyl)amine CAS No. 883540-41-8

[2-(3-Fluorophenoxy)ethyl](methyl)amine

Cat. No.: B2671117
CAS No.: 883540-41-8
M. Wt: 169.199
InChI Key: WFOXAIJLPLVEMI-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenoxy)ethylamine” is a biochemical compound used for proteomics research . It has a molecular formula of C9H12FNO and a molecular weight of 169.2 . The compound is also known as 2-(3-fluorophenoxy)-N-methylethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “2-(3-Fluorophenoxy)ethylamine” is 1S/C9H12FNO/c1-11-5-6-12-9-4-2-3-8(10)7-9;/h2-4,7,11H,5-6H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“2-(3-Fluorophenoxy)ethylamine” is a powder . It has a molecular weight of 205.66 .

Scientific Research Applications

Synthesis and Characterization

2-(3-Fluorophenoxy)ethylamine, due to its structure, participates in the synthesis and characterization of various compounds. For example, in the study of polyphenols derived from 4-fluorobenzaldehyde, the electron-donating methyl group's effects on physical properties such as thermal stability, optical, electrochemical properties, and conductivity were investigated. This research provides insights into the compound's role in developing materials with specific electronic and optical properties (Kaya, Kamaci, & Arican, 2012).

Corrosion Inhibition

Amines, including those similar in structure to 2-(3-Fluorophenoxy)ethylamine, have been synthesized and investigated for their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds form protective films on metal surfaces, enhancing corrosion resistance, which is critical in extending the lifespan of metal components in industrial applications (Boughoues et al., 2020).

Advanced Materials and Polymers

Research into conjugated polymers for use in polymer solar cells highlights the application of functionalized amines in improving the efficiency of these devices. Amino-functionalized conjugated polymers have been shown to serve as effective electron transport layers, enhancing device performance through better energy level alignment and increased charge carrier mobility (Sun et al., 2016).

Fluorescent Chemosensors

Amines are integral in developing fluorescent chemosensors for detecting metal ions and other analytes. These compounds can bind selectively to specific ions, leading to changes in fluorescence that can be used for sensing applications. This is particularly useful in environmental monitoring and biomedical diagnostics, where sensitive and selective detection methods are required (Tajbakhsh et al., 2018).

Electronic Devices

The application of 2-(3-Fluorophenoxy)ethylamine-related compounds extends to electronic devices, where they are used as materials for electron transport layers in solar cells. These compounds facilitate efficient charge separation and transport, contributing to the overall efficiency of the devices (Lv et al., 2014).

Safety and Hazards

The compound has several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(3-fluorophenoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOXAIJLPLVEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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